1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
This compound, a multi-functional urea derivative, stands out due to its unique structural components. It contains the trifluoromethylphenyl group, known for contributing to enhanced biological activity, and the dihydroisoquinoline moiety, often related to biological activity modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea can be synthesized through a multi-step process involving the coupling of appropriate intermediates. A typical route might involve:
Formation of the Dihydroisoquinoline Intermediate: : Starting from isoquinoline via hydrogenation under specific conditions.
But-2-yn-1-yl Intermediate Preparation: : Through an alkylation reaction involving 2-bromo-1-butyne.
Coupling Reaction: : The key step involves coupling the dihydroisoquinoline and but-2-yn-1-yl intermediates, possibly through a palladium-catalyzed cross-coupling reaction.
Final Assembly: : Introduction of the trifluoromethylphenyl urea component under controlled conditions.
Industrial Production Methods
Scaling up this process to an industrial level requires optimization of each step for efficiency and yield. This might involve:
Catalysts selection for optimal activity and selectivity.
Reaction conditions fine-tuning to enhance yields and purity.
Continuous flow processes to manage large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is reactive towards various transformations:
Oxidation and Reduction: : It can undergo oxidation at the dihydroisoquinoline ring, forming corresponding N-oxides.
Substitution Reactions: : The trifluoromethylphenyl group can be subjected to electrophilic and nucleophilic substitutions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid (m-CPBA) for N-oxide formation.
Nucleophiles: : Aliphatic or aromatic nucleophiles under mild to moderate temperatures for substitution reactions.
Major Products
Oxidation: : Yields N-oxide derivatives.
Substitution: : Produces a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Its unique structure makes it an excellent candidate for studying molecular interactions and catalysis in synthetic chemistry.
Biology
The compound's diverse functional groups allow it to interact with various biomolecules, making it useful in biochemical assays and studies.
Medicine
Potential applications in drug discovery due to its ability to modulate biological activity. Its components might interact with specific biological targets, offering pathways to develop new pharmaceuticals.
Industry
Uses in materials science for the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
This compound's effects are attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electronic effects. The trifluoromethyl group often increases binding affinity and specificity, while the dihydroisoquinoline moiety can modulate the compound's overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-chlorophenyl)urea
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methylphenyl)urea
Uniqueness
What sets 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea apart is the presence of the trifluoromethyl group, which is known for enhancing biological and chemical activity. This can lead to improved efficacy and potency in various applications.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O/c22-21(23,24)18-9-3-4-10-19(18)26-20(28)25-12-5-6-13-27-14-11-16-7-1-2-8-17(16)15-27/h1-4,7-10H,11-15H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIJFFKTRMTHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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